molecular formula C5H7N3OS B1270627 2-Amino-4-methyl-thiazole-5-carboxylic acid amide CAS No. 457941-32-1

2-Amino-4-methyl-thiazole-5-carboxylic acid amide

Cat. No.: B1270627
CAS No.: 457941-32-1
M. Wt: 157.2 g/mol
InChI Key: GTAXMXNQWKHRMA-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-thiazole-5-carboxylic acid amide is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboxylic acid amide group in the thiazole ring makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-thiazole-5-carboxylic acid amide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-acetylbenzimidazoles with thiourea in the presence of a suitable solvent such as ethyl alcohol and an excess amount of iodine . This reaction leads to the formation of the thiazole ring with the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to achieving cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-thiazole-5-carboxylic acid amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid amide group to an amine or other functional groups.

    Substitution: The amino group and the carboxylic acid amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Amino-4-methyl-thiazole-5-carboxylic acid amide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-thiazole-5-carboxylic acid amide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dimethoxypyrimidine
  • 3-Amino-2-pyrazinecarboxylic acid
  • 2-Amino-4-chlorobenzothiazole

Uniqueness

Compared to similar compounds, 2-Amino-4-methyl-thiazole-5-carboxylic acid amide stands out due to its unique combination of functional groups and the resulting biological activities. The presence of both the amino group and the carboxylic acid amide group in the thiazole ring provides a versatile scaffold for the development of various bioactive molecules with potential therapeutic applications.

Properties

IUPAC Name

2-amino-4-methyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-2-3(4(6)9)10-5(7)8-2/h1H3,(H2,6,9)(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAXMXNQWKHRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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